REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3][OH:4].[CH:7]1[CH:12]=CC=C[CH:8]=1>CC(C)=O>[CH3:8][C:7]1([CH3:12])[NH:1][C:2]([CH3:6])([CH3:5])[CH2:3][O:4]1
|
Name
|
|
Quantity
|
237 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC(N1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |